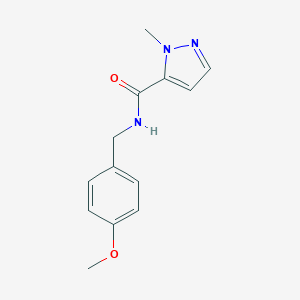
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that was first identified in 2014. It is structurally similar to other synthetic cannabinoids and acts on the same receptors in the brain as the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC). MAB-CHMINACA has gained popularity as a recreational drug due to its potent psychoactive effects, but it also has potential applications in scientific research.
Wirkmechanismus
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide acts on the CB1 receptor in the brain, which is involved in the regulation of various physiological and behavioral processes. When N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide are similar to those of other synthetic cannabinoids and THC. These effects can include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to have neurotoxic effects in some studies, which may be related to its high potency and affinity for the CB1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its high potency and affinity for the CB1 receptor. This makes it a useful tool for studying the effects of synthetic cannabinoids on the brain and behavior. However, its potent psychoactive effects also pose a risk to researchers and must be handled with care. Additionally, the use of N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments may not accurately reflect the effects of other synthetic cannabinoids or THC, as each compound has unique pharmacological properties.
Zukünftige Richtungen
There are several future directions for research involving N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic applications of synthetic cannabinoids, including the treatment of pain, inflammation, and neurological disorders. Another direction is the development of safer and more effective synthetic cannabinoids that can be used in medical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide and other synthetic cannabinoids on the brain and behavior.
Synthesemethoden
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods, including chemical reactions and enzymatic processes. One common method involves the reaction of 5-fluoro-ADB with 4-methoxybenzylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to yield N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC. This makes it a useful tool for studying the role of the CB1 receptor in various physiological and behavioral processes.
Eigenschaften
Produktname |
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
Molekularformel |
C13H15N3O2 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c1-16-12(7-8-15-16)13(17)14-9-10-3-5-11(18-2)6-4-10/h3-8H,9H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
MFTIJKQEERCFMK-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC=C(C=C2)OC |
Kanonische SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214162.png)
![2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B214163.png)

![{1,5-Bisnitro-6-methyl-3-azabicyclo[3.3.1]non-6-en-3-yl}acetic acid](/img/structure/B214166.png)
![(2E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B214169.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B214172.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B214173.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B214174.png)
![1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine](/img/structure/B214177.png)




